molecular formula C13H7Cl2N3O2S B2774407 2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide CAS No. 865287-51-0

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2774407
CAS No.: 865287-51-0
M. Wt: 340.18
InChI Key: RCZXMBSBNUDGBH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that contains both thiophene and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including the reaction of a thiophene derivative with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
  • 2,5-dichloro-N-(5-phenyl-1,3,4-triazol-2-yl)thiophene-3-carboxamide

Uniqueness

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is unique due to the presence of both oxadiazole and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-9-6-8(10(15)21-9)11(19)16-13-18-17-12(20-13)7-4-2-1-3-5-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZXMBSBNUDGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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